molecular formula C13H15N5O B2776179 N-(1-cyano-1-methylethyl)-1-ethyl-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1384710-37-5

N-(1-cyano-1-methylethyl)-1-ethyl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B2776179
CAS No.: 1384710-37-5
M. Wt: 257.297
InChI Key: XIYTUCBCFJDGHL-UHFFFAOYSA-N
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Description

“N-(1-cyano-1-methylethyl)-1-ethyl-1H-1,2,3-benzotriazole-5-carboxamide” seems to be a complex organic compound. It likely contains an azo group (-N=N-) which is common in many organic compounds, especially dyes and radical initiators in the polymerization industry .


Synthesis Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds indicates that they contain an azo group (-N=N-), which is a characteristic feature of many organic compounds .


Chemical Reactions Analysis

Azo compounds, due to their molecular structure, gravitate toward thermal decomposition and can lead to thermal runaway accidents .

Mechanism of Action

The mechanism of action of similar compounds often involves the azo group (-N=N-) in their molecular structure, which can easily break to form free radicals during the decomposition process .

Safety and Hazards

Azo compounds, including similar compounds to the one you’re asking about, can decompose and release an immense amount of heat and gases under elevated ambient temperature. This can potentially trigger thermal runaway accidents, leading to fires, deflagrations, or even explosions if the decomposition occurs uncontrolled in a confined space .

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-1-ethylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-4-18-11-6-5-9(7-10(11)16-17-18)12(19)15-13(2,3)8-14/h5-7H,4H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYTUCBCFJDGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC(C)(C)C#N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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